![molecular formula C8H11N3O B2442768 N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide CAS No. 1340457-65-9](/img/structure/B2442768.png)
N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide
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Overview
Description
N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide, also known as PAC-1, is a small molecule that has been identified as a potent activator of procaspase-3, an enzyme that plays a key role in apoptosis, or programmed cell death. The ability of PAC-1 to activate procaspase-3 has led to its investigation as a potential therapeutic agent for the treatment of cancer.
Mechanism of Action
N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide activates procaspase-3 by binding to a specific site on the enzyme, inducing a conformational change that leads to its activation. Once activated, procaspase-3 initiates a cascade of events that ultimately results in apoptosis.
Biochemical and Physiological Effects
In addition to its pro-apoptotic effects, N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide has been shown to have other biochemical and physiological effects. For example, N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide has been shown to inhibit the growth of certain bacterial species, suggesting potential applications as an antibacterial agent. N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide as a research tool is its specificity for procaspase-3, which allows for targeted activation of this enzyme in cells. However, one limitation is that the mechanism of action of N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide is not fully understood, and further research is needed to fully elucidate its effects.
Future Directions
Future research on N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide could focus on a number of areas, including:
1. Development of derivatives of N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide with improved potency and selectivity for procaspase-3.
2. Investigation of the potential of N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide as an antibacterial agent.
3. Exploration of the use of N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide in combination with other cancer therapies to enhance their efficacy.
4. Investigation of the effects of N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide on other cell signaling pathways and physiological processes.
Synthesis Methods
The synthesis of N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide involves the reaction of 1-methylpyrazole-4-carboxylic acid with cyclopropanecarbonyl chloride in the presence of triethylamine. The resulting product is then treated with ammonia to yield N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide in high yield and purity.
Scientific Research Applications
N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide has been the subject of numerous scientific studies investigating its potential as a cancer therapeutic. In vitro studies have shown that N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide can induce apoptosis in a variety of cancer cell lines, including those resistant to conventional chemotherapy. In vivo studies have demonstrated that N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide can inhibit tumor growth in mouse models of cancer.
properties
IUPAC Name |
N-(1-methylpyrazol-4-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11-5-7(4-9-11)10-8(12)6-2-3-6/h4-6H,2-3H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFOSIUCQULTPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxamide |
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